molecular formula C13H8O2 B1291471 5-Acenaphthylenecarboxylic acid CAS No. 4488-43-1

5-Acenaphthylenecarboxylic acid

Cat. No.: B1291471
CAS No.: 4488-43-1
M. Wt: 196.2 g/mol
InChI Key: CZVILAASJKYMAM-UHFFFAOYSA-N
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Description

5-Acenaphthylenecarboxylic acid is a useful research compound. Its molecular formula is C13H8O2 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photochemical Reaction Media

5-Acenaphthylenecarboxylic acid and related compounds have been utilized in studies involving photochemical reactions. For example, poly(alkyl aryl ether) dendrimers with carboxylic acid functionalities were synthesized using 5-bromopentyloxy methylisophthalate. These dendrimers demonstrated distinctive microenvironmental properties, facilitating the study of photolysis and photodimerization reactions involving acenaphthylene and other organic substrates (Kaanumalle et al., 2005).

Catalytic Hydrocarboxylation

Research has shown that this compound can be synthesized via the catalytic hydrocarboxylation of acenaphthylene. This process, involving a [PdCl2(CH3CN)2] + nPAr3 catalytic system, has been found to be highly diastereoselective under certain conditions (Real et al., 2000).

Bacterial Degradation of Acenaphthylene

A study on Rhizobium sp. strain CU-A1 revealed its ability to degrade acenaphthylene, producing naphthalene-1,8-dicarboxylic acid as an intermediate. This research highlights a bacterial pathway for the complete degradation of acenaphthylene, which is relevant for understanding environmental remediation processes (Poonthrigpun et al., 2006).

Antitumor Activity

Acenaphthylene derivatives have been explored for their antitumor activities. A study synthesized novel 1,8-naphthalimide-1,2,3-triazole derivatives from acenaphthylene, testing their activity against lung cancer cells. Compound 5e showed promising results, indicating potential applications in cancer treatment (Xu et al., 2021).

Photochromic Properties

Research on diaryl acenaphthylenes has demonstrated their photochromic properties in solution and the crystalline state. These properties are significant for developing new materials with light-responsive features (Fukumoto et al., 2011).

C-H Bond Activation

The metal-catalyzed functionalization of acenaphthylene via C-H bond activation has been investigated, offering a convenient method for synthesizing a variety of derivatives. This approach is relevant for materials chemistry and biology (Shi et al., 2018).

Safety and Hazards

5-Acenaphthylenecarboxylic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Properties

IUPAC Name

acenaphthylene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O2/c14-13(15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVILAASJKYMAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=CC=C(C3=C1)C(=O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626643
Record name Acenaphthylene-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4488-43-1
Record name Acenaphthylene-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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